molecular formula C8H13N3 B13317057 2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13317057
M. Wt: 151.21 g/mol
InChI Key: VOULNOYUCHWHLY-UHFFFAOYSA-N
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Description

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h5-6,9H,3-4H2,1-2H3

InChI Key

VOULNOYUCHWHLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=CC(=N2)C)N1

Origin of Product

United States

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